
2-(4-Iodofuran-3-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodofuran-3-yl)-1,3-dioxolane is a heterocyclic organic compound featuring a furan ring substituted with an iodine atom at the 4-position and a dioxolane ring at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodofuran-3-yl)-1,3-dioxolane typically involves the iodination of a furan derivative followed by the formation of the dioxolane ring. One common method includes the use of iodine monochloride (ICl) as the iodinating agent in the presence of a base such as sodium carbonate (Na2CO3) under microwave irradiation . The reaction conditions are carefully controlled to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes followed by cyclization reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodofuran-3-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans, while oxidation can produce furanones.
Applications De Recherche Scientifique
2-(4-Iodofuran-3-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(4-Iodofuran-3-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The dioxolane ring can also interact with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromofuran-3-yl)-1,3-dioxolane
- 2-(4-Chlorofuran-3-yl)-1,3-dioxolane
- 2-(4-Fluorofuran-3-yl)-1,3-dioxolane
Uniqueness
2-(4-Iodofuran-3-yl)-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to form stronger halogen bonds compared to its bromine, chlorine, and fluorine analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Propriétés
Numéro CAS |
29182-12-5 |
|---|---|
Formule moléculaire |
C7H7IO3 |
Poids moléculaire |
266.03 g/mol |
Nom IUPAC |
2-(4-iodofuran-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H7IO3/c8-6-4-9-3-5(6)7-10-1-2-11-7/h3-4,7H,1-2H2 |
Clé InChI |
LMYDWTUNZUHZSZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=COC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


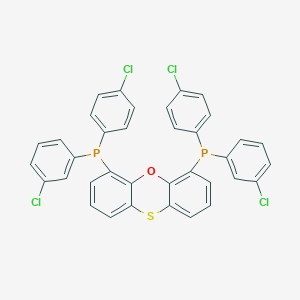

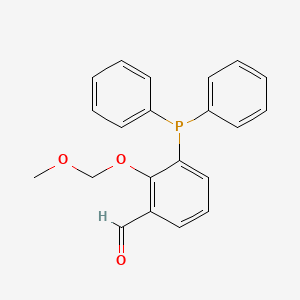
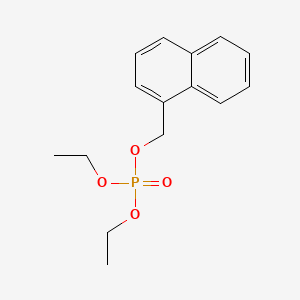
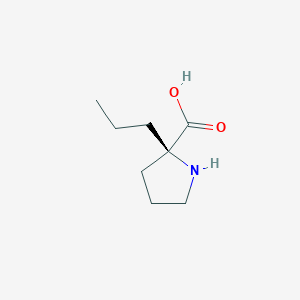
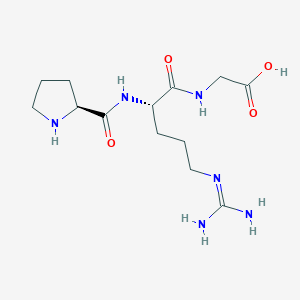
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
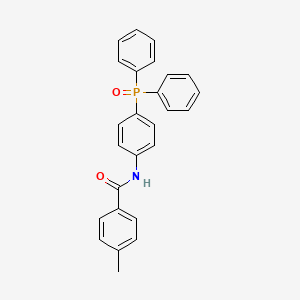
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
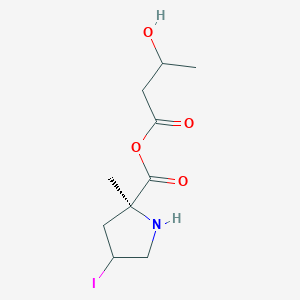
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
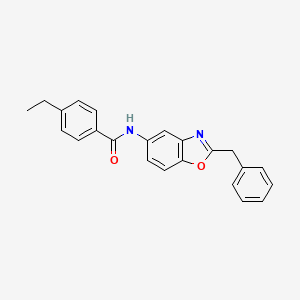
![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
